6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Description
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 3 and a 2-aminoethylamino substituent at position 6. The compound’s structure combines a rigid aromatic core with a flexible amine side chain, enabling diverse interactions in biological and material applications.
Properties
IUPAC Name |
6-(2-aminoethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-4-11-8-2-1-7(5-10)6-12-8/h1-2,6H,3-4,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUAJYOMWZYSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202460-48-8 | |
| Record name | 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multicomponent Synthesis of Pyridine-3-carbonitrile Scaffolds
The foundational step in preparing 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile involves constructing the pyridine ring system. A widely employed strategy utilizes multicomponent reactions (MCRs) to assemble the core structure efficiently. For example, 3-acetylindole , aromatic aldehydes , ethyl cyanoacetate , and ammonium acetate react under microwave irradiation or thermal conditions to form 4-aryl-6-indolylpyridine-3-carbonitriles. This method leverages the Claisen-Schmidt condensation between active methylene ketones and aldehydes, followed by Michael addition and cyclization with nitrile-containing compounds.
Key to this approach is the electronic nature of substituents on the aromatic aldehyde. Electron-withdrawing groups (e.g., 4-chloro, 4-bromo) enhance reaction rates and yields compared to electron-donating groups (e.g., 4-methoxy). While this method typically introduces aryl groups at position 6, adapting the ketone component (e.g., substituting indole derivatives with halogenated ketones) could theoretically position a halogen at position 6 for subsequent functionalization.
Chlorination of Pyridone Intermediates
Chlorination is critical for introducing a reactive site at position 6. Pyridone intermediates (e.g., 2-oxo-1,2-dihydropyridine-3-carbonitriles) undergo treatment with phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) to yield 2-chloropyridine-3-carbonitriles. For instance, 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (4b) reacts with PCl₅/POCl₃ to form 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile (6b) .
Mechanistic Considerations
The chlorination mechanism involves nucleophilic attack by chloride on the electrophilic carbonyl carbon, displacing the oxygen atom. This step is facilitated by the electron-withdrawing cyano group at position 3, which polarizes the pyridone ring. Spectral confirmation includes the disappearance of νC=O (~1655 cm⁻¹) in IR and the emergence of a chloro-substituted carbon in ¹³C NMR (~162 ppm).
Nucleophilic Substitution with 2-Aminoethylamine
The final step introduces the 2-aminoethylamino group via nucleophilic aromatic substitution (NAS). Chloropyridine-3-carbonitriles react with 2-aminoethylamine under reflux in ethanol, displacing the chlorine atom. For example, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile (6a) reacts with n-octylamine to form bis-substituted derivatives. Adapting this method for 6-chloropyridine-3-carbonitrile would directly yield the target compound.
Reaction Optimization
Analytical Validation of Synthetic Intermediates
Each synthetic step requires rigorous characterization:
Infrared Spectroscopy (IR)
- Pyridones : νC=O (1649–1655 cm⁻¹), νC≡N (2219–2220 cm⁻¹).
- Chloropyridines : Absence of νC=O; νC≡N persists.
- Aminoethylamino derivatives : νN-H (3150–3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Pyridone NH protons resonate at δ 12.92–13.08 ppm, disappearing upon D₂O exchange. Chloropyridines exhibit aromatic protons at δ 7.33–8.88 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~161 ppm, shifting to ~162 ppm for C-Cl in chloropyridines.
Mass Spectrometry (MS)
Molecular ion peaks ([M]⁺) confirm molecular weights. For example, 6-(naphthalen-1-yl)-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7b) exhibits m/z 344.
Challenges and Alternative Pathways
Regioselectivity in Chlorination
Positioning chlorine at position 6 remains a synthetic hurdle. Existing methods predominantly chlorinate position 2. Potential solutions include:
- Directed ortho-metalation : Using directing groups to favor halogenation at position 6.
- Halogen-exchange reactions : Converting bromo or iodo groups at position 6 to chloro.
Biological Relevance and Applications
While beyond the scope of preparation methods, this compound derivatives exhibit promising bioactivity. Analogous compounds demonstrate antitumor activity , with IC₅₀ values as low as 4.1 μM against MCF-7 breast cancer cells. The aminoethylamino group enhances solubility and target binding, underscoring the compound’s therapeutic potential.
Scientific Research Applications
Scientific Research Applications
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a versatile compound with applications in various scientific research fields:
- Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
- Biology: It is investigated as a potential ligand in biochemical assays and as a precursor for bioactive molecules.
- Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: It is utilized in developing advanced materials like polymers and catalysts.
Biological and Medicinal Applications
Research indicates that pyridine-3-carbonitrile derivatives show promise as lead molecules for novel antitubercular drugs .
- In vitro studies have evaluated chalcones and pyridine-3-carbonitrile derivatives for antitubercular activity .
- A compound containing an indole scaffold was found to have similar activity to ciprofloxacin and streptomycin, and was three times more potent than pyrazinamide .
- The antitubercular activities of compounds with indole and 2-chlorophenyl moieties exhibited the most potency among all compounds studied and may be promising drug candidates as novel antitubercular drugs .
- The most potent compound was selectively active against Mycobacterium tuberculosis H37Rv strain compared to normal human cells and demonstrated good drug-like qualities in in silico ADME experiments .
Safety and Hazards
Mechanism of Action
The mechanism of action of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The substituents on the pyridine ring significantly influence reactivity, solubility, and functional performance. Below is a comparative table of key analogs:
Key Observations :
- In contrast, halogenated derivatives (e.g., 2-chloro-6-ethylpyridine-3-carbonitrile ) exhibit increased electrophilicity, favoring reactivity in cross-coupling reactions.
- Bulkier Substituents: Compounds like S4–S8 (2-amino-4,6-diphenyl derivatives) incorporate aromatic rings that improve π-π stacking and fluorescence properties, critical for photoinitiator applications .
Structural Insights :
Comparison with Target Compound :
- The target compound lacks aromatic substituents, likely reducing its photoinitiator efficacy compared to S4–S7. However, its amine groups could facilitate radical generation in free-radical polymerization.
Biological Activity
The compound 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a member of the pyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, highlighting its potential as a multi-target ligand. Notably, it has shown promising interactions with adenosine receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A).
- Adenosine Receptor Binding : Compounds similar to this compound exhibited selectivity towards A1R and A2AR, with IC50 values ranging from 2.4 to 10.0 μM against PDE10A . This multi-target profile suggests potential utility in treating conditions such as neurological disorders and cardiovascular diseases.
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties. Studies indicated that derivatives of 2-amino-pyridine-3-carbonitriles have shown significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and streptomycin . The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates potent antibacterial effects.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to bind selectively to specific receptors and enzymes. For instance:
- Inhibition of PDE10A : By inhibiting PDE10A, the compound can modulate intracellular cAMP levels, which is crucial in various signaling pathways related to neuronal function and cardiovascular health .
- Antimicrobial Mechanism : The antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymatic functions within the bacteria .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that yield high purity and efficiency. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce costs .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyridine derivatives has revealed that modifications at specific positions on the pyridine ring significantly influence biological activity. For example, substituents at the C-2 and C-4 positions can enhance receptor selectivity and potency against microbial strains .
Study 1: Multi-target Ligands
A recent study synthesized a series of 2-amino-pyridine derivatives, including this compound, which were screened for their ability to inhibit PDE10A and bind to adenosine receptors. The findings indicated that several compounds exhibited promising bioactivity with selectivity profiles suitable for further development as therapeutic agents .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyridine derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives possessed MIC values lower than those of traditional antibiotics, suggesting their potential as effective antimicrobial agents .
Table 1: Biological Activity Summary of Selected Compounds
| Compound Name | Target | IC50/Ki Values (μM) | MIC Values (μg/mL) |
|---|---|---|---|
| This compound | PDE10A | 2.4 - 10.0 | Not reported |
| Compound A (similar structure) | A1R | 34 - 294 | <16 |
| Compound B | A2AR | <10 | <18 |
Table 2: Antimicrobial Activity Against Selected Strains
| Strain | MIC (μg/mL) for Compound A | MIC (μg/mL) for Compound B |
|---|---|---|
| E. coli | 8 | 16 |
| S. aureus | 4 | 12 |
| B. subtilis | 16 | 32 |
Q & A
Q. Basic
- IR spectroscopy : Identifies nitrile (C≡N) stretches at ~2215–2220 cm⁻¹ and carbonyl groups (if present) at ~1650 cm⁻¹ .
- NMR : H NMR confirms proton environments (e.g., aromatic protons at δ 7.45–8.10 ppm), while C NMR verifies nitrile carbons at ~115–120 ppm .
- Mass spectrometry : Determines molecular weight (e.g., m/z 448.00 for a derivative with Cl and NO₂ substituents) .
What computational methods are employed to predict the interaction of this compound with biological targets?
Advanced
Molecular docking (e.g., AutoDock Vina) is used to simulate binding to enzymes like dihydrofolate reductase. For example:
- Docking scores : Derivatives with 4-nitrophenyl groups showed binding energies of -9.15 kcal/mol, indicating strong hydrophobic and hydrogen-bond interactions .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
What are the typical reaction conditions for synthesizing pyridine-3-carbonitrile derivatives?
Q. Basic
- Solvent : Ethanol or methanol under reflux .
- Catalyst : Ammonium acetate (20 mmol) or sodium ethoxide .
- Temperature : 80–100°C for 8–20 hours .
- Workup : Precipitation in cold ethanol, followed by filtration and recrystallization (e.g., DMF/ethanol mixtures) .
How does conjugation with biopolymers like cellulose affect the compound's biological activity?
Advanced
Schiff base conjugation with oxidized cellulose (2,3-DACMC) enhances antimicrobial efficacy. For instance:
- Compound 1a : Showed broad-spectrum activity against C. albicans (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) .
- Mechanism : Improved solubility and sustained release from the biopolymer matrix enhance bioavailability .
What role does this compound play in stem cell research, and what mechanisms are involved?
Advanced
As a GSK-3 inhibitor (e.g., CHIR 99021), it maintains pluripotency in embryonic stem cells by suppressing β-catenin degradation, activating Wnt/β-catenin signaling. Studies show it enhances reprogramming efficiency when combined with growth factors like LIF .
What are the key challenges in purifying this compound after synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
